molecular formula C7H7N<br>H2C=CHC5H4N<br>C7H7N B144079 2-Vinylpyridine CAS No. 100-69-6

2-Vinylpyridine

Cat. No.: B144079
CAS No.: 100-69-6
M. Wt: 105.14 g/mol
InChI Key: KGIGUEBEKRSTEW-UHFFFAOYSA-N
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Description

2-Vinylpyridine, also known as 2-ethenylpyridine, is an organic compound with the molecular formula C7H7N. It is a derivative of pyridine with a vinyl group in the 2-position, next to the nitrogen atom. This compound is a colorless liquid, although samples can appear brown due to impurities. It is used industrially as a precursor to specialty polymers and as an intermediate in the chemical, pharmaceutical, dye, and photo industries .

Mechanism of Action

Target of Action

2-Vinylpyridine is an organic compound that primarily targets the polymerization process . It is used industrially as a precursor to specialty polymers and as an intermediate in the chemical, pharmaceutical, dye, and photo industries .

Mode of Action

The compound interacts with its targets through a process known as polymerization. The polymerization mechanism of this compound is catalyzed by cationic yttrium complexes with diverse ancillary ligands . This process involves the formation of long-chain molecules through the combination of many smaller units, called monomers .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization pathway. The compound’s interaction with this pathway results in the production of polymers, which are large molecules composed of repeated subunits . These polymers can have various properties and uses, depending on the nature of the monomers and the conditions of polymerization .

Pharmacokinetics

It is known that the compound is sensitive to polymerization and may be stabilized with a polymerization inhibitor such as tert-butylcatechol .

Result of Action

The primary result of this compound’s action is the formation of polymers. These polymers can be used in various industries, including the chemical, pharmaceutical, dye, and photo industries . For example, this compound is used in the production of Axitinib, a pharmaceutical .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s tendency to polymerize means that it must be stored under specific conditions to prevent premature polymerization . Additionally, the efficiency and selectivity of the polymerization process can be influenced by the presence of certain catalysts .

Preparation Methods

There are two main synthetic routes for the preparation of 2-vinylpyridine:

Chemical Reactions Analysis

2-Vinylpyridine undergoes various types of chemical reactions, including:

Properties

IUPAC Name

2-ethenylpyridine
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InChI

InChI=1S/C7H7N/c1-2-7-5-3-4-6-8-7/h2-6H,1H2
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InChI Key

KGIGUEBEKRSTEW-UHFFFAOYSA-N
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Canonical SMILES

C=CC1=CC=CC=N1
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Molecular Formula

C7H7N, Array
Record name VINYLPYRIDINES, STABILIZED
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Related CAS

25585-16-4, 25014-15-7
Record name Pyridine, 2-ethenyl-, homopolymer, isotactic
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DSSTOX Substance ID

DTXSID1026667
Record name 2-Vinylpyridine
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Molecular Weight

105.14 g/mol
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Physical Description

Vinylpyridines, stabilized is a colorless to light yellow liquid that consists of a mixture of isomers. Insoluble in water and less dense than water. Floats on water. Contact irritates skin, eyes, and mucous membranes. Toxic by ingestion., Liquid, Colorless liquid with an unpleasant odor; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

159.5 °C, 159-160 °C
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Flash Point

The Guide in the 42 °C, 42 °C
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Solubility

Very soluble in alcohol, ether, acetone, Soluble in oxygenated and chlorinated solvents, In water, 2.75X10+4 mg/l @ 20 °C, Solubility in water: moderate
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Density

0.9985 @ 20 °C/0 °C, Relative density (water = 1): 1.00
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Vapor Pressure

10 MM HG @ 44.5 °C, Vapor pressure, kPa at 44.5 °C: 1.33
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Color/Form

COLORLESS LIQUID

CAS No.

1337-81-1, 100-69-6, 25014-15-7, 27476-03-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Vinylpyridine?

A1: this compound has the molecular formula C7H7N and a molecular weight of 105.14 g/mol.

Q2: What are some key spectroscopic features of this compound?

A2: Fourier transform infrared spectroscopy (FTIR) analysis of plasma-polymerized this compound thin films confirms the presence of pyridine bonds. [] The aromatic ring structure is also identifiable through core-level spectra obtained via hard X-ray photoelectron spectroscopy. []

Q3: What is the significance of this compound in material science?

A3: this compound serves as a crucial monomer in the synthesis of various polymers, notably poly(this compound) (P2VP). P2VP exhibits interesting properties such as electron donating capability [], pH responsiveness [], and the ability to form complexes with other polymers. [, , ]

Q4: How does the interaction of this compound with silica impact material properties?

A4: Studies utilizing styrene-2-vinylpyridine copolymers reveal that the incorporation of this compound units significantly enhances the adsorption of the copolymer onto silica surfaces. [] This adsorption leads to steric stabilization of silica dispersions, with the effectiveness increasing proportionally with the this compound content. [] Further research indicates that silica nanoparticles can be readily exchanged between sterically stabilized latexes and "core-shell" polymer-silica nanocomposites, particularly those synthesized via heteroflocculation. [] This exchange can be influenced by factors such as pH, highlighting the importance of electrostatic interactions. []

Q5: How is this compound used in the fabrication of nanomaterials?

A5: this compound plays a crucial role in synthesizing poly(this compound)-silica colloidal nanocomposite particles. This efficient emulsion polymerization method utilizes a commercially available silica sol as a stabilizing agent. [] The choice of initiator significantly impacts the synthesis process, with cationic azo initiators demonstrating higher silica aggregation efficiencies compared to anionic persulfate initiators. [] This method allows for the incorporation of comonomers like styrene and methacrylic acid, paving the way for a diverse range of copolymer-silica nanocomposites. []

Q6: What unique properties do gold nanoparticles acquire when coated with this compound-containing polymers?

A6: Gold nanoparticles coated with mixed ligands of low molecular weight thiol end-functional polystyrene and poly(this compound) homopolymers exhibit selective adsorption to and localization at specific block copolymer interfaces. [] The precise location within the block copolymer can be fine-tuned by adjusting the surface composition of polystyrene and poly(this compound) on the gold nanoparticle. [] This tunability makes these nanoparticles highly desirable for various applications, including directed self-assembly for nanolithography. [, ]

Q7: How does the polymerization of this compound proceed in the presence of tris(π-allyl)chromium?

A7: Tris(π-allyl)chromium initiates the polymerization of this compound through a mechanism involving chromium-carbon and chromium-nitrogen active bonds. [] The relative contributions of these bonds are influenced by factors such as the monomer-to-initiator ratio and the synthesis temperature. [] Mass spectrometric thermal analysis of the resulting poly(this compound) and oligo(this compound) provides valuable insights into the polymerization mechanism. []

Q8: What role does poly(this compound) play in the polymerization of phenylalanine N-carboxyanhydride?

A8: Poly(this compound) acts as an effective initiator for the polymerization of ring-substituted phenylalanine N-carboxyanhydrides. [] The polymerization rate is influenced by the solvent and the ring substituents on the N-carboxyanhydride. [] In solvents like methyl benzoate and acetophenone, the electron-donating poly(this compound) interacts with electron-accepting N-carboxyanhydrides through hydrogen bonding and charge-transfer interactions, resulting in accelerated polymerization. []

Q9: How do Lewis bases affect the stereochemistry of this compound polymerization?

A9: Lewis bases play a crucial role in controlling the stereochemistry of this compound polymerization. Studies using lutetium-based catalysts demonstrate that the isoselectivity of the polymerization can be finely tuned by adjusting the type and amount of Lewis base added. [] For instance, the presence of tetrahydrofuran (THF) favors the formation of isotactic poly(this compound), while its absence shifts the selectivity towards syndiotactic poly(this compound). [, ]

Q10: What are the implications of controlling the stereochemistry of poly(this compound)?

A10: Controlling the stereochemistry of poly(this compound) yields polymers with distinct properties. For example, while atactic poly(this compound) is amorphous, isotactic poly(this compound) exhibits crystallinity. [, ] The ability to switch between isotactic and syndiotactic configurations allows for the synthesis of isotactic–atactic stereomultiblock poly(this compound)s, expanding the potential applications of this polymer. []

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